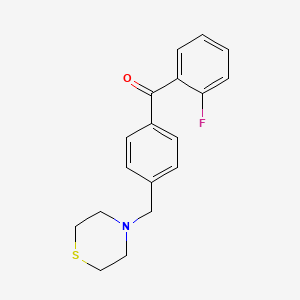

2-fluoro-4'-thiomorpholinomethyl benzophenone

Description

Chemical Classification and Structural Significance

This compound is classified as a halogenated benzophenone derivative with heterocyclic substitution. The compound has a molecular formula of C18H18FNOS and a molecular weight of 315.4 g/mol. Its structure can be systematically named as (2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The structural components of this compound include:

- A benzophenone core structure (diphenyl ketone)

- A fluorine atom at the ortho (2) position of one phenyl ring

- A thiomorpholinomethyl group at the para (4') position of the second phenyl ring

The thiomorpholine ring contributes both a sulfur atom and a nitrogen atom to the structure, creating a heterocyclic moiety that significantly influences the compound's chemical behavior and potential applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H18FNOS |

| Molecular Weight | 315.4 g/mol |

| CAS Registry Number | 898782-02-0 |

| Physical State | Solid |

| Canonical SMILES | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 45.6 Ų |

The structural significance of this compound stems from its unique combination of functional groups. The fluorine substituent at the 2-position alters the electronic distribution of the adjacent phenyl ring, potentially enhancing certain reactivity patterns. Fluorine, being highly electronegative, withdraws electron density through inductive effects while potentially participating in resonance with the aromatic system.

The thiomorpholinomethyl group at the 4'-position introduces a basic nitrogen center that can engage in hydrogen bonding, serve as a nucleophile in various reactions, and potentially coordinate with metals. The sulfur atom in the thiomorpholine ring adds another dimension of reactivity through its potential to participate in oxidation reactions or serve as a coordination site.

The carbonyl group connecting the two aromatic rings serves as an important reactive center, capable of undergoing nucleophilic addition reactions, reduction to alcohols, or participation in condensation reactions. This ketone functionality also creates a conjugated system with the adjacent aromatic rings, influencing the compound's electronic properties and reactivity patterns.

Historical Context in Benzophenone Derivative Research

The development of this compound must be understood within the broader historical context of benzophenone research. Benzophenone, the parent compound, has a rich history dating back to the 19th century. Carl Graebe, working at the University of Königsberg, provided one of the earliest detailed accounts of benzophenone in scientific literature in 1874.

The evolution of benzophenone chemistry progressed significantly in the late 19th and early 20th centuries, with researchers exploring various synthetic routes and chemical transformations. Traditional methods for synthesizing benzophenone included the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of aluminum chloride as a catalyst, and the oxidation of diphenylmethane.

Table 2: Historical Milestones in Benzophenone Research

| Time Period | Development | Significance |

|---|---|---|

| 1874 | Carl Graebe's early reports on benzophenone | Established foundational understanding of benzophenone chemistry |

| Late 19th century | Discovery of photochemical properties | Revealed benzophenone's potential as a photoinitiator |

| Early 20th century | Ciamician and Silber's systematic studies | First systematic investigation of benzophenone photochemistry |

| 1980s-1990s | Development of functionalized benzophenones | Expanded applications in pharmaceutical and materials science |

| 2000s-present | Creation of complex benzophenone derivatives | Introduction of compounds like this compound |

A significant breakthrough in benzophenone research came through the pioneering work of Giacomo Ciamician and Paolo Silber, who conducted systematic studies on the photochemical behavior of organic compounds, including benzophenone, in the early 20th century. Their research, entitled "Chemische Lichtwirkungen" in German literature, comprised 85 publications over a 15-year period and established many fundamental principles of organic photochemistry.

The discovery that benzophenone could undergo photoreduction to form benzopinacol marked an important milestone in understanding the photochemical properties of this compound class. Although Ciamician and Silber did not initially discover this reaction, they correctly identified the structure of the photodimer and are generally credited with establishing the groundwork for this important area of research.

The development of functionalized benzophenones, including halogenated and heterocycle-substituted derivatives like this compound, represents a more recent phase in the evolution of benzophenone chemistry. These sophisticated derivatives have emerged from efforts to create compounds with tailored properties for specific applications.

The incorporation of fluorine substituents into benzophenone structures gained momentum in the latter half of the 20th century, coinciding with broader trends in medicinal chemistry that recognized the unique properties imparted by fluorine. Similarly, the integration of heterocyclic moieties, such as the thiomorpholine ring found in this compound, reflects ongoing efforts to expand the chemical space and functional diversity of benzophenone derivatives.

Recent research has explored the potential applications of complex benzophenone derivatives, including their use as photoinitiators in polymer chemistry, building blocks in organic synthesis, and potential pharmacological agents. Studies have suggested that certain benzophenone derivatives may exhibit biological activities, including antimicrobial, anticancer, and potential neuroprotective effects, though specific research on this compound's biological properties remains limited in the public domain.

The development of this compound thus represents a contemporary extension of historical benzophenone research, embodying advances in synthetic methodology, structural design, and application-oriented chemical innovation.

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFXXHPHUHPGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642927 | |

| Record name | (2-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-93-9 | |

| Record name | Methanone, (2-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps in Synthesis

Preparation of Fluorobenzoyl Chloride Intermediate :

- A fluorinated benzoyl chloride derivative is prepared as a precursor.

- Common reagents: Fluorobenzene derivatives, thionyl chloride (SOCl₂), or phosphorus trichloride (PCl₃).

Introduction of Thiomorpholine Group :

- The thiomorpholine moiety is introduced via nucleophilic substitution.

- This step often involves reacting the fluorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine to neutralize by-products like hydrochloric acid.

Formation of the Final Product :

- The final coupling reaction typically involves combining the fluorinated benzoyl chloride intermediate with a pre-functionalized thiomorpholine derivative.

- Reaction conditions are optimized for high yield and purity, often employing techniques such as column chromatography for purification.

Optimized Reaction Conditions

The synthesis process can be fine-tuned to improve efficiency and yield. Below are some key parameters:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile |

| Base | Triethylamine or pyridine |

| Temperature | Typically room temperature to 60°C |

| Reaction Time | Several hours, depending on the reactivity of intermediates |

| Purification Method | Column chromatography or recrystallization |

Example Synthesis Protocol

An illustrative method for synthesizing similar compounds involves:

- Reacting 2-fluorobenzoyl chloride with thiomorpholine in the presence of triethylamine.

- Allowing the reaction to proceed under stirring at room temperature for 4–6 hours.

- Isolating the product through extraction with an organic solvent (e.g., ethyl acetate).

- Purifying the crude product via silica gel chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

Challenges in Synthesis

- The introduction of both fluorine and thiomorpholine groups requires precise control over reaction conditions to avoid side reactions.

- Purification can be challenging due to the potential formation of by-products, necessitating advanced techniques like high-performance liquid chromatography (HPLC).

Comparison to Related Compounds

For comparison, other benzophenone derivatives such as 2-chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone follow similar synthetic routes but involve different halogenated precursors, such as chlorofluorobenzoyl chloride.

| Compound | Key Difference in Synthesis |

|---|---|

| 2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone | Uses chlorinated precursors instead of purely fluorinated ones. |

| 4'-Fluoro-2-thiomorpholinomethyl benzophenone | Involves para-substitution on the aromatic ring. |

Applications of Synthesis

The synthesized compound can be utilized in:

- Medicinal chemistry for drug discovery due to its potential biological activity.

- Material science applications, leveraging its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and water (H2O) as solvents.

Reduction: LiAlH4, NaBH4, ethanol (EtOH), and tetrahydrofuran (THF) as solvents.

Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures (50-100°C).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-Fluoro-4’-thiomorpholinomethylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and thiomorpholine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-methylphenol

- 4-Fluorophenol

- 2-Fluorophenol

- 4-(Trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 2-Fluoro-4’-thiomorpholinomethylbenzophenone is unique due to the presence of both a fluorine atom and a thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Fluoro-4'-thiomorpholinomethyl benzophenone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 325.40 g/mol

The presence of the thiomorpholine group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function through several mechanisms:

- Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to decreased enzymatic function, impacting metabolic pathways.

- Receptor Modulation : The compound may also bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inducing G2/M phase arrest, preventing cancer cells from dividing.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Table 1 summarizes the IC values for different cancer cell lines treated with this compound.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.24 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 3.75 | Cell cycle arrest |

| HeLa (Cervical) | 4.50 | Caspase activation |

| HepG2 (Liver) | 2.57 | VEGF-A inhibition |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on A549 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in A549 lung cancer cells, with an IC value of 5.24 µM after 48 hours.

- In Vivo Studies : In xenograft mouse models, administration of the compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent.

- Synergistic Effects : Combining this compound with existing chemotherapeutics has shown enhanced efficacy against resistant cancer cell lines, indicating its potential role in combination therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-4'-thiomorpholinomethyl benzophenone, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step synthesis often involves nucleophilic substitution or Friedel-Crafts acylation. For example, anhydrous aluminum chloride in nitrobenzene at 80–90°C has been used for similar benzophenone derivatives, with careful control of stoichiometry and reaction time to avoid side products . Catalysts like palladium or copper can enhance substitution efficiency, while solvents such as ethanol or dichloromethane influence reaction kinetics. Yield optimization may require iterative adjustments of temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- X-ray crystallography : Resolves molecular conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding) with high precision .

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) and monitors solvatochromic shifts in different solvents .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorine coupling in aromatic regions) and confirms thiomorpholinomethyl group integration .

Q. How can the purity of this compound be validated during synthesis?

- Methodology : Use HPLC with UV detection (λ = 254 nm) to separate and quantify impurities. Recrystallization in ethanol or acetonitrile improves purity, while GC-MS or LC-MS identifies volatile byproducts or degradation species. Elemental analysis (C, H, N, S) confirms stoichiometric consistency .

Advanced Research Questions

Q. How does the thiomorpholinomethyl group influence the electronic properties and reactivity of the benzophenone core in substitution reactions?

- Methodology : Computational tools (DFT) model electron density distribution, revealing how sulfur in thiomorpholine affects aromatic ring electrophilicity. Experimentally, compare reaction rates of thiomorpholinomethyl derivatives with non-sulfur analogs in nucleophilic substitutions (e.g., with amines). Hammett plots or LFERs quantify electronic effects .

Q. What computational methods are used to predict the solvatochromic behavior and solvent interactions of this compound?

- Methodology : Density Functional Theory (DFT) calculates vibrational frequencies (e.g., C=O stretch) and solvent-solute interactions. Compare computed ν(C=O) shifts in acetonitrile vs. alcohols with experimental IR data to validate models. Molecular dynamics simulations track hydrogen bond lifetimes (e.g., ~7.7 ps in water-acetonitrile systems) .

Q. What strategies resolve contradictions in reported biological activities of thiomorpholinomethyl benzophenone derivatives?

- Methodology :

- Dose-response assays : Standardize IC₅₀ measurements across cell lines (e.g., cancer vs. normal) to clarify cytotoxicity thresholds.

- Target validation : Use CRISPR/Cas9 knockouts to confirm specificity for enzymes (e.g., HIV-1 reverse transcriptase) or receptors .

- Meta-analysis : Compare structural variations (e.g., chloro vs. fluoro substituents) across studies to identify SAR trends .

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorine substitution in enhancing bioactivity?

- Methodology : Synthesize analogs with fluorine at different positions (e.g., 3-fluoro vs. 4-fluoro) and assay antimicrobial or anticancer activity. Pair with molecular docking to assess fluorine’s impact on target binding (e.g., hydrophobic pockets in kinases). QSAR models correlate logP, polar surface area, and bioactivity .

Q. What mechanistic insights explain the photoinitiation properties of this compound in UV-driven reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.